1,1,1-Ethanetriol
Description
1,1,1-Ethanetriol is a polyol compound theoretically characterized by three hydroxyl (-OH) groups attached to the first carbon of an ethane backbone. However, this structure is chemically improbable due to the instability of geminal triols (three hydroxyl groups on a single carbon) . Instead, the term "this compound" is often associated with its stabilized derivatives, such as this compound diphosphonate (synonymous with etidronic acid), where two hydroxyl groups are replaced by phosphonate (-PO(OH)₂) moieties . This derivative, etidronic acid (1-hydroxyethane-1,1-diphosphonic acid), is a commercially significant bisphosphonate used in industrial water treatment, corrosion inhibition, and osteoporosis therapy .
The nomenclature ambiguity arises from historical naming conventions, where "triol" may inaccurately describe the compound’s functional groups. For example, etidronic acid retains only one hydroxyl group but includes two phosphonate groups, highlighting the importance of structural context in interpreting chemical names .
Properties
Molecular Formula |
C2H6O3 |
|---|---|
Molecular Weight |
78.07 g/mol |
IUPAC Name |
ethane-1,1,1-triol |
InChI |
InChI=1S/C2H6O3/c1-2(3,4)5/h3-5H,1H3 |
InChI Key |
MAYUCBCSAVDUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: 1,1,2-Ethanetriol
1,1,2-Ethanetriol (CAS 40460-44-4) is a structural isomer with hydroxyl groups on carbons 1 and 2 of ethane. Unlike 1,1,1-Ethanetriol, this compound is a stable triol with distinct physicochemical properties:
- Molecular Formula : C₂H₆O₃
- Molecular Weight : 78.067 g/mol
- Solubility : Highly soluble in water due to hydrogen bonding from three hydroxyl groups .
| Property | This compound Diphosphonate (Etidronic Acid) | 1,1,2-Ethanetriol |
|---|---|---|
| Molecular Formula | C₂H₈O₇P₂ | C₂H₆O₃ |
| Molecular Weight | 206.03 g/mol | 78.067 g/mol |
| Functional Groups | 1 -OH, 2 -PO(OH)₂ | 3 -OH |
| Applications | Corrosion inhibition, osteoporosis treatment | Limited; research chemical |
| Stability | High (stable bisphosphonate) | Moderate (stable triol) |
Key Difference : The substitution pattern (1,1,1 vs. 1,1,2) significantly impacts chemical stability and industrial applicability. Etidronic acid’s phosphonate groups enhance its chelation capacity, making it more versatile than 1,1,2-Ethanetriol .
Diol Derivatives: 1,1-Ethanediol
1,1-Ethanediol (C₂H₆O₂), a geminal diol, shares structural similarities but lacks the third hydroxyl group. It is highly reactive and prone to dehydration, forming acetaldehyde :
- Molecular Weight : 62.07 g/mol
- Solubility : Miscible with water and polar solvents.
| Property | This compound Diphosphonate | 1,1-Ethanediol |
|---|---|---|
| Functional Groups | 1 -OH, 2 -PO(OH)₂ | 2 -OH |
| Reactivity | Low (stable chelator) | High (dehydration-prone) |
| Industrial Use | Water treatment, pharmaceuticals | Limited; synthetic intermediate |
Key Difference : The addition of phosphonate groups in etidronic acid mitigates the instability seen in geminal diols like 1,1-Ethanediol .
Phosphonate Derivatives: Etidronic Acid
Etidronic acid (1-hydroxyethane-1,1-diphosphonic acid) is the most commercially relevant derivative of this compound. It exhibits strong metal-chelating properties, making it effective in:
- Corrosion Inhibition : Binds to metal ions (e.g., Fe³⁺, Ca²⁺) to prevent scale formation .
- Medical Use : Inhibits bone resorption in osteoporosis .
Comparison with Other Bisphosphonates :
| Compound | Functional Groups | Key Application |
|---|---|---|
| Etidronic Acid | 1 -OH, 2 -PO(OH)₂ | Industrial/medical |
| Alendronic Acid | 1 -NH₂, 2 -PO(OH)₂ | Osteoporosis |
| Zoledronic Acid | 1 -imidazole, 2 -PO(OH)₂ | Cancer-related bone loss |
Etidronic acid’s simpler structure offers cost advantages in industrial settings but reduced potency compared to nitrogen-containing bisphosphonates like alendronic acid .
Orthoester Analogues: Trimethyl Orthoacetate
Trimethyl orthoacetate (C₅H₁₂O₃) shares the 1,1,1-substitution pattern but replaces hydroxyl groups with methoxy (-OCH₃) groups. It is used as a protecting group in organic synthesis :
| Property | Etidronic Acid | Trimethyl Orthoacetate |
|---|---|---|
| Functional Groups | 1 -OH, 2 -PO(OH)₂ | 3 -OCH₃ |
| Reactivity | Chelation, hydrolysis-resistant | Hydrolysis-prone (forms esters) |
| Use Case | Long-term stability required | Transient synthetic intermediate |
Key Difference : Orthoesters are hydrolytically unstable, whereas etidronic acid’s phosphonate groups confer resistance to hydrolysis .
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